1,5-Cyclohexadiene-1-carboxylic acid, 3-amino-
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Overview
Description
1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- is an organic compound with the molecular formula C7H9NO2 It is a derivative of cyclohexadiene, featuring an amino group at the third position and a carboxylic acid group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a six-membered ring. The specific conditions for this reaction typically include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- may involve large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to isolate the desired product. The exact methods can vary depending on the scale and desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexadiene derivatives.
Scientific Research Applications
1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways and exert its effects at the molecular level.
Comparison with Similar Compounds
5-aminocyclohexa-1,3-diene-1-carboxylic acid: An α,β-unsaturated monocarboxylic acid with similar structural features.
1,5-Cyclohexadiene-1-carboxylic acid, 3-[(2-amino-1-oxopropyl)amino]-: Another derivative with an additional amino group.
Uniqueness: 1,5-Cyclohexadiene-1-carboxylic acid, 3-amino- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-aminocyclohexa-1,5-diene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-2,4,6H,3,8H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCECZXZHXZYFFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=CC1N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50991535 |
Source
|
Record name | 3-Aminocyclohexa-1,5-diene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50991535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71225-88-2 |
Source
|
Record name | Isogabaculine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071225882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminocyclohexa-1,5-diene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50991535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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